molecular formula C6H7BrN2O2S B6603207 (6-bromopyridin-3-yl)methanesulfonamide CAS No. 2228258-09-9

(6-bromopyridin-3-yl)methanesulfonamide

Cat. No.: B6603207
CAS No.: 2228258-09-9
M. Wt: 251.10 g/mol
InChI Key: WGUUNWXUKUUNDU-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S. It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. The presence of both bromine and methanesulfonamide groups in its structure makes it a versatile compound in various chemical reactions and applications .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

(6-Bromopyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-bromopyridin-3-yl)methanesulfonamide depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromopyridin-3-yl)methanesulfonamide is unique due to the presence of both bromine and methanesulfonamide groups, which provide distinct reactivity and functionality. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

(6-bromopyridin-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUUNWXUKUUNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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